molecular formula C21H19F3N4O2 B2795708 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251682-83-3

7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2795708
CAS No.: 1251682-83-3
M. Wt: 416.404
InChI Key: YRJMDWDZNVCHRK-UHFFFAOYSA-N
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Description

7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with a trifluoromethoxyphenyl group and a pyrrolidinyl methanone moiety

Properties

IUPAC Name

[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-13-4-9-16-18(27-14-5-7-15(8-6-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-10-2-3-11-28/h4-9,12H,2-3,10-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJMDWDZNVCHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethoxyphenyl group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the pyrrolidinyl methanone moiety: This could be done via amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine core.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methyl-4-((4-methoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
  • (7-Methyl-4-((4-fluorophenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Uniqueness

The presence of the trifluoromethoxy group in 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Biological Activity

7-Methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a naphthyridine core, which is known for its diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19F3N4O\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_4\text{O}

This structure includes:

  • A naphthyridine ring system.
  • A pyrrolidine moiety.
  • A trifluoromethoxy phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar naphthyridine structures often exhibit inhibitory activity against kinases, particularly those involved in cancer pathways, such as FLT3 and CDK kinases.

Anticancer Properties

A study focusing on naphthyridine derivatives highlighted their potential as anticancer agents. For instance, naphthyridines have been shown to induce apoptosis in cancer cell lines by:

  • Intercalating into DNA.
  • Modulating cell cycle regulators.
  • Inducing reactive oxygen species (ROS) production.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 Value (µM)Mechanism of Action
H1299 (Lung Cancer)15.03Induction of apoptosis
A549 (Lung Cancer)12.47DNA intercalation and ROS generation
HeLa (Cervical Cancer)10.47Cell cycle arrest
CEM-SS (Leukemia)14.20Inhibition of anti-apoptotic proteins

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Some naphthyridine derivatives have shown efficacy against bacterial and fungal strains.
  • Neurological Effects : Due to structural similarities with neuroactive compounds, there is potential for effects on the central nervous system.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key steps include nucleophilic substitution and acylation reactions using starting materials like 7-methyl-1,8-naphthyridine and pyrrolidine derivatives.

Structure-Activity Relationship Insights

Research into SAR has revealed that modifications to the naphthyridine core and the introduction of electron-withdrawing groups (like trifluoromethoxy) can enhance biological activity by improving binding affinity to target proteins.

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